
Sephadex G 25
Vue d'ensemble
Description
Sephadex G-25 is a gel filtration medium often used for desalting and buffer exchange . It is prepared by crosslinking dextran with epichlorohydrin . The products differ in their degree of cross-linking and hence in their degree of swelling and their molecular fractionation range .
Synthesis Analysis
Sephadex G-25 is synthesized by crosslinking dextran with epichlorohydrin . The degree of cross-linking determines the degree of swelling and the molecular fractionation range .Chemical Reactions Analysis
Sephadex G-25 is used in gel filtration chromatography for desalting and buffer exchange of very large molecules . It is prepared by crosslinking dextran with epichlorohydrin .Physical and Chemical Properties Analysis
Sephadex G-25 has a swelling property where 1 g swells to 4-6 mL . The bead size is 50-150 μm . The InChI key is BCPVZFFJGCURNR-OCOFDJSDSA-N .Applications De Recherche Scientifique
Désalage et échange de tampon
Sephadex G-25 est largement utilisé en chromatographie d'exclusion stérique pour le désalage et l'échange de tampon de très grosses molécules . Il est particulièrement utile dans les travaux de laboratoire de routine, tels que les séparations préparatives à petite échelle .
Applications en biologie moléculaire
Dans le domaine de la biologie moléculaire, Sephadex G-25 est utilisé pour le désalage et l'échange de tampon des oligonucléotides . Cela le rend approprié pour une utilisation dans les applications de séquençage, de PCR et de marquage .
Isolement des peptides
Sephadex G-25 a été utilisé pour isoler deux peptides différents de la pronase E extraite de la peau de goberge d'Alaska . Cela met en évidence son utilité dans la recherche sur les protéines et les peptides.
Chromatographie d'affinité
La chromatographie d'affinité est une méthode de séparation des mélanges biochimiques qui repose sur une interaction hautement spécifique entre l'antigène et l'anticorps. Sephadex G-25 est utilisé dans ce processus .
Chromatographie des protéines
La chromatographie des protéines est une méthode utilisée pour purifier les protéines individuelles à partir de mélanges complexes. Sephadex G-25 est utilisé en chromatographie des protéines, ce qui démontre son importance dans la recherche sur les protéines .
Chromatographie d'exclusion stérique
La chromatographie d'exclusion stérique est un type de chromatographie sur colonne qui sépare les protéines, les acides nucléiques et les petites molécules en fonction de leur taille. Sephadex G-25 est utilisé dans ce processus pour éliminer l'excès de colorant des protéines marquées .
Test des nucléases
Sephadex G-25 est utilisé dans les tests des nucléases, où il a été constaté que la dégradation de l'ADN ou de l'ARN n'était pas détectée . Cela en fait un outil précieux dans la recherche génétique.
Stockage et test de stabilité
La résine gonflée de Sephadex G-25 peut être stockée à 2-8 °C pendant un mois maximum . Pour un stockage à long terme, il est suggéré d'inclure un agent antibactérien, tel que 20% d'éthanol, dans le tampon de resuspension . Cela met en évidence sa stabilité et sa longévité dans les applications de recherche.
Mécanisme D'action
Target of Action
Sephadex G-25 is a gel filtration medium that primarily targets proteins and nucleic acids . It is used for desalting and buffer exchange in industrial applications . The compound’s primary role is to separate these macromolecules based on their size .
Mode of Action
Sephadex G-25 operates through a process known as gel filtration or size exclusion chromatography . This compound is prepared by cross-linking dextran with epichlorohydrin under alkaline conditions . The hydrophilic matrix of Sephadex G-25 minimizes nonspecific adsorption, which allows it to selectively exclude large molecular weight solutes (like proteins or DNA) from entering the porous gel phase . This results in high recoveries during desalting and buffer exchange processes for proteins and nucleic acids .
Biochemical Pathways
The biochemical pathways affected by Sephadex G-25 are primarily related to the desalting and buffer exchange processes . By excluding large molecular weight solutes from the porous gel phase, Sephadex G-25 allows for the separation of these solutes from smaller molecules . This results in the purification of the target macromolecules (proteins or nucleic acids) from salts and other small molecules .
Pharmacokinetics
ADME-like properties can be discussed in terms of its preparation and use. Sephadex G-25 is supplied as a dry powder and must be swollen before use . The swelling process involves the medium being in excess buffer, at room temperature for 3 hours, or in a water bath at 90 °C for 1 hour . After the separation process is complete, the gel should be washed with 2 column volumes of 0.2 M NaOH or a solution of non-ionic detergent, rinsed with water, and re-equilibrated with 2-3 column volumes of buffer .
Result of Action
The result of Sephadex G-25’s action is the successful desalting and buffer exchange of proteins and nucleic acids . It achieves this by allowing full permeation of low molecular weight solutes while excluding larger molecular weight solutes from the porous gel phase . This leads to high recoveries of the target macromolecules .
Action Environment
The action of Sephadex G-25 can be influenced by environmental factors such as pH and temperature . At low pH, partial hydrolysis of the matrix may occur . G-25 has been shown to withstand 01 M HCl for 1-2 hours and 002 M HCl for 6 months without any effect on its chromatographic properties .
Orientations Futures
Sephadex G-25 is well established for desalting and buffer exchange in industrial applications . It is available in prepacked HiPrep Desalting and HiTrap Desalting columns for fast and convenient desalting . This suggests that its use will continue to be important in these areas.
Relevant Papers Several papers have been cited in relation to the use of Sephadex G-25 . These include research protocols and studies in the field of molecular biology .
Analyse Biochimique
Biochemical Properties
Sephadex G-25 plays a crucial role in biochemical reactions by facilitating the separation of molecules based on their size. It interacts with a variety of enzymes, proteins, and other biomolecules. The hydrophilic matrix of Sephadex G-25 minimizes nonspecific adsorption, ensuring high recoveries of proteins and nucleic acids during desalting and buffer exchange processes . The product is particularly effective in separating small molecules, such as salts and free labels, from larger biomolecules like proteins and nucleic acids .
Cellular Effects
Sephadex G-25 influences various cellular processes by enabling the purification and isolation of biomolecules. It aids in the removal of small molecules that may interfere with cellular functions, thereby enhancing the accuracy of biochemical assays. The product’s ability to desalt and buffer exchange proteins and nucleic acids ensures that cellular processes, such as gene expression and cell signaling pathways, are not disrupted by unwanted contaminants . This contributes to more reliable and reproducible experimental results.
Molecular Mechanism
The mechanism of action of Sephadex G-25 is based on size exclusion chromatography. The cross-linked dextran beads create a porous matrix that allows smaller molecules to enter the pores while excluding larger molecules. This differential permeation results in the separation of molecules based on their size . Sephadex G-25 does not bind to the biomolecules, which means that the buffer composition does not directly affect the separation process . This property makes it a versatile tool for various biochemical applications.
Temporal Effects in Laboratory Settings
Sephadex G-25 exhibits stability over time in laboratory settings. It can withstand exposure to various conditions, including different pH levels and temperatures. The product has been shown to maintain its chromatographic properties even after long-term exposure to acidic and basic conditions . Additionally, Sephadex G-25 can be stored in solutions containing antimicrobial agents to prevent contamination . These properties ensure consistent performance and reliability in long-term experiments.
Dosage Effects in Animal Models
The effects of Sephadex G-25 in animal models vary with different dosages. At optimal dosages, the product effectively facilitates the separation and purification of biomolecules without causing adverse effects. At high doses, there may be potential toxic effects due to the accumulation of the product in tissues . It is essential to determine the appropriate dosage to achieve the desired outcomes while minimizing any potential adverse effects.
Metabolic Pathways
Sephadex G-25 is not directly involved in metabolic pathways but plays a crucial role in the preparation of samples for metabolic studies. By removing small molecules and contaminants, Sephadex G-25 ensures that the samples used in metabolic studies are free from interfering substances . This enhances the accuracy of metabolic flux measurements and the analysis of metabolite levels.
Transport and Distribution
Sephadex G-25 is transported and distributed within cells and tissues based on its size exclusion properties. The product interacts with transporters and binding proteins that facilitate its movement within the cellular environment . The hydrophilic nature of Sephadex G-25 ensures that it remains in the aqueous phase, minimizing nonspecific interactions with cellular components .
Subcellular Localization
Sephadex G-25 does not have specific subcellular localization as it is primarily used as a tool for biochemical separations. Its hydrophilic matrix and size exclusion properties ensure that it can effectively separate biomolecules within various subcellular compartments . The product’s ability to desalt and buffer exchange proteins and nucleic acids makes it a valuable tool for studying subcellular processes without introducing artifacts .
Propriétés
IUPAC Name |
(2R,3R,4R,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol;propane-1,2,3-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6.C3H8O3/c7-1-2-3(8)4(9)5(10)6(11)12-2;4-1-3(6)2-5/h2-11H,1H2;3-6H,1-2H2/t2-,3-,4-,5-,6-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPVZFFJGCURNR-OCOFDJSDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O.C(C(CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@H]([C@@H](O1)O)O)O)O)O.C(C(CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60920396 | |
| Record name | Propane-1,2,3-triol--hexopyranose (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60920396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
9041-35-4 | |
| Record name | Sephadex G 25 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009041354 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane-1,2,3-triol--hexopyranose (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60920396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Sephadex G-25 acts as a molecular sieve. The gel consists of porous beads with a defined pore size range. Small molecules can enter these pores, while larger molecules are excluded. This difference in penetration leads to different migration rates through the gel, effectively separating molecules based on their size. [, , , ]
ANone: Sephadex G-25 is often used for desalting, buffer exchange, and removal of low molecular weight contaminants. This purification can lead to:
- Enhanced biological activity: Removing inhibitors or interfering substances can increase the specific activity of target molecules like enzymes or peptides. [, , ]
- Improved stability: Separating labile compounds from degrading enzymes or other reactive species can enhance their stability. [, ]
- Facilitated downstream analysis: Removing interfering substances simplifies analysis by techniques like HPLC or mass spectrometry. [, , ]
ANone: Sephadex G-25 is a cross-linked dextran, a polysaccharide composed of glucose units. The crosslinking is typically achieved using epichlorohydrin.
ANone: Sephadex G-25 is widely used for desalting protein solutions, purifying peptides, removing unincorporated nucleotides from DNA/RNA samples, and separating labeled compounds from free radioisotopes. Its compatibility with biological molecules and diverse buffers makes it suitable for a broad range of applications. [, , , ]
ANone: No, Sephadex G-25 is not inherently catalytic. It functions primarily as a size exclusion medium for separating molecules. [, ]
ANone: While detailed computational models specifically for Sephadex G-25 might be limited, general size exclusion chromatography models based on pore size distribution and solute hydrodynamic radius can be applied to predict elution profiles.
ANone: The degree of cross-linking influences the pore size of Sephadex G-25. Higher cross-linking results in smaller pores, impacting the size exclusion limit and resolution of separation. [, ]
ANone: Sephadex G-25 is supplied as a dry powder and needs to be hydrated in an appropriate buffer before use. It should be stored dry at room temperature.
ANone: Sephadex G-25 is primarily a research tool and not typically used for in vivo applications or drug delivery in humans.
ANone: Sephadex G-25 has been instrumental in various in vitro studies, including:
- Hormone purification and characterization: Isolating and purifying hormones like the brain hormone in Nereis diversicolor and Perinereis cultrifera, as well as studying the histamine-binding properties of human serum. [, ]
- Enzyme studies: Investigating the tryptophan metabolism in Streptomyces cremeus extracts and analyzing the degradation of arachin by proteolytic enzymes. [, ]
- Understanding cellular processes: Examining the mechanism of 67Ga accumulation in normal rat liver lysosomes. [, ]
ANone: These aspects are less relevant to Sephadex G-25, as it is primarily used as a research tool for in vitro applications and not as a therapeutic agent.
ANone:
- Spectroscopy: UV-Vis spectroscopy is often used to monitor protein and peptide elution from Sephadex G-25 columns. [, , ]
- Electrophoresis: SDS-PAGE is employed to analyze the purity and molecular weight of proteins and peptides after Sephadex G-25 purification. [, , ]
- Chromatography: Sephadex G-25 is often used as a preliminary purification step before HPLC or other chromatographic methods. [, , ]
ANone: These aspects are not extensively covered in the provided research papers, as they primarily focus on specific applications of Sephadex G-25 in biochemical and biological research.
ANone: Sephadex, including Sephadex G-25, was developed in the 1950s and revolutionized separation science by providing a gentle and efficient method for separating biomolecules based on size.
ANone: Sephadex G-25 has bridged disciplines like biochemistry, molecular biology, and analytical chemistry. Examples include:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1-oxopropylamino)-6-(phenylmethyl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid ethyl ester](/img/structure/B1231621.png)
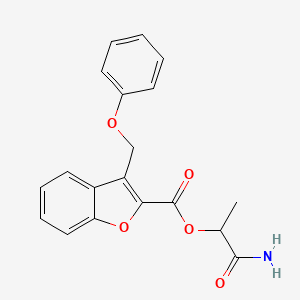
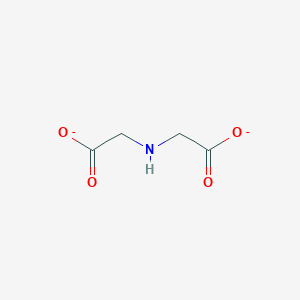
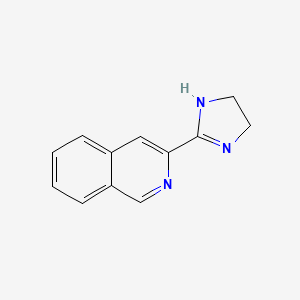
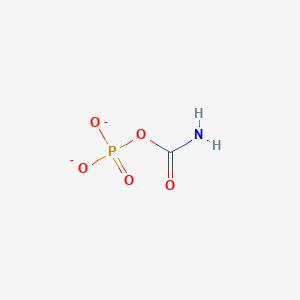
![8-(8-chloro-5H-pyrimido[5,4-b]indol-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1231630.png)
![1-[[1-(4-Methoxyphenyl)-3-pyrrolidinyl]methyl]-3-(2,4,6-trimethylphenyl)thiourea](/img/structure/B1231631.png)

![2-Methoxy-3,5-dimethyl-6-[4-[2-methyl-3-(4-nitrophenyl)prop-2-enylidene]oxolan-2-yl]pyran-4-one](/img/structure/B1231634.png)
![N-(3,5-dichloro-2-pyridinyl)-2-[[1-(2-methoxyethyl)-2-benzimidazolyl]thio]propanamide](/img/structure/B1231636.png)
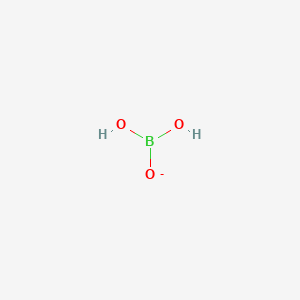

![1-Pyrrolidinyl-[1-[(2,3,4-trimethoxyphenyl)methyl]-3-piperidinyl]methanone](/img/structure/B1231641.png)
![1-(2,6-Dimethylphenyl)-3-[[1-(4-methoxyphenyl)-3-pyrrolidinyl]methyl]thiourea](/img/structure/B1231642.png)
